molecular formula C26H34O3 B14162558 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate CAS No. 4376-38-9

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate

Cat. No.: B14162558
CAS No.: 4376-38-9
M. Wt: 394.5 g/mol
InChI Key: FQLBSEGUJXFREL-UHFFFAOYSA-N
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Description

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is an organic compound that belongs to the class of esters It is derived from lauric acid, a saturated fatty acid with a 12-carbon atom chain, and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl, a biphenyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate typically involves the esterification of lauric acid with 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 110°C and maintaining the reaction for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can be achieved through a continuous process involving a fixed-bed reactor. In this process, lauric acid and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol are continuously fed into the reactor, and the esterification reaction is catalyzed by a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Lauric acid and biphenyl carboxylic acids.

    Reduction: 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the biphenyl group can interact with specific molecular targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is unique due to the presence of the biphenyl group, which imparts additional chemical stability and potential for electrophilic aromatic substitution reactions. This makes it a versatile compound for various chemical and biological applications.

Properties

CAS No.

4376-38-9

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] dodecanoate

InChI

InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-13-16-26(28)29-21-25(27)24-19-17-23(18-20-24)22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3

InChI Key

FQLBSEGUJXFREL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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